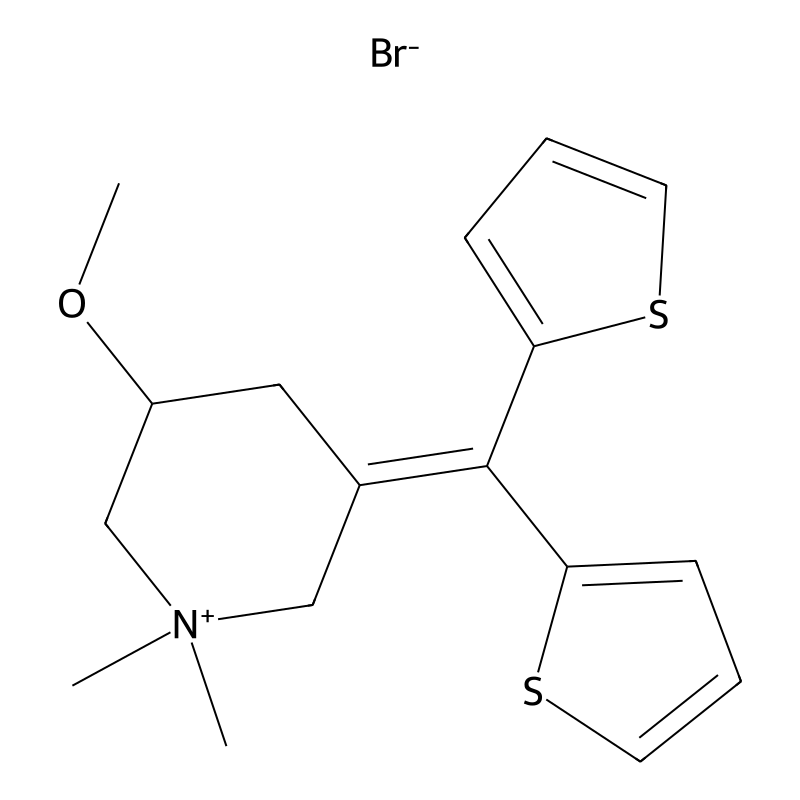

Timepidium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Timepidium bromide mechanism of action anticholinergic

Mechanism of Action and Molecular Properties

The table below summarizes the core mechanistic and structural characteristics of timepidium bromide:

| Aspect | Description |

|---|---|

| Primary Mechanism | Competitive antagonism of acetylcholine at muscarinic receptors in the gastrointestinal tract [1]. |

| Key Structural Feature | Quaternary ammonium group (positively charged nitrogen) [2]. |

| Receptor Selectivity | Functional selectivity for muscarinic receptors; high affinity for M1 and M3 subtypes over M2 due to slower dissociation kinetics [3] [1]. |

| Systemic Absorption | Poor absorption from the gastrointestinal tract; very low systemic bioavailability [3]. |

| Central Nervous System (CNS) Effects | Does not cross the blood-brain barrier; peripherally acting with minimal to no central side effects [2]. |

Signaling Pathway and Pharmacological Effects

The following diagram illustrates how this compound exerts its effects at the molecular and physiological levels:

Figure 1: Mechanism of this compound as a competitive antagonist at muscarinic receptors. By blocking acetylcholine from binding, this compound inhibits downstream signaling, leading to reduced smooth muscle contractions and glandular secretions in the gastrointestinal tract, which alleviates spasms and pain [1] [4].

Key Experimental Findings and Evidence

Substantial experimental evidence supports the described mechanism of action and physiological effects.

1. In Vivo Evidence from Animal Studies

- A study in rabbits investigated the effect of intravenous this compound (200 µg/kg) on gastric and duodenal blood flow distribution. The drug produced a slight increase in total gastric blood flow, with a considerable increase specifically in the mucosal layer of the pyloric antrum. This suggests that cholinergic and anticholinergic drugs can affect gastric blood flow, an effect mediated through muscarinic receptors [5].

2. Evidence from Structural and Functional Analogs

- The drug's long duration of action is attributed to its kinetic selectivity. It dissociates much more slowly from M1 and M3 receptors than from M2 receptors. This prolonged binding to the desired receptor subtypes is a key feature of its sustained effect, a characteristic well-documented for the related drug tiotropium bromide [3].

- The quaternary ammonium structure prevents this compound from crossing the blood-brain barrier, confining its action to the peripheral nervous system and avoiding central side effects like confusion or drowsiness [2]. This structural property is shared with other anticholinergics like ipratropium and tiotropium [3] [6].

Research Techniques for Investigating Mechanism

The following methodologies are critical for characterizing anticholinergic agents like this compound:

- In Vitro Receptor Binding Assays: These experiments quantify a drug's affinity for different muscarinic receptor subtypes (M1-M3) by measuring its ability to displace a radiolabeled antagonist. The dissociation half-life can be calculated to establish kinetic selectivity [3].

- In Vivo Models of Gastrointestinal Function: Animal studies (e.g., in rabbits or guinea pigs) can assess the drug's functional impact by measuring changes in parameters like gastric blood flow, intestinal motility, or secretory responses to cholinergic agonists [5].

- Molecular Dynamics (MD) Simulation: This computational technique models the physical movements of atoms and molecules over time. MD simulations can provide atom-level insight into the stable binding pose of this compound within the muscarinic receptor's binding pocket, the specific residues involved, and conformational changes in the receptor [7].

- Assessment of Drug-Likeness and Pharmacokinetics: Computational filters and experimental models are used to evaluate key properties, including gastrointestinal absorption and blood-brain barrier penetration, which are crucial for predicting efficacy and side effects [7] [6].

This compound's well-defined mechanism and peripheral selectivity make it a valuable agent for gastrointestinal spasms. Research on related thiophene-based structures continues to be an active area for developing new anti-inflammatory and psychotherapeutic agents [8].

References

- 1. What is this compound Hydrate used for? [synapse.patsnap.com]

- 2. This compound [en.wikipedia.org]

- 3. Tiotropium Bromide: An Update - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, an anticholinergic agent, on ... [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Predicting New Anti-Norovirus Inhibitor With the Help of ... [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene-Based Compounds with Potential Anti- ... [mdpi.com]

Comprehensive Technical Analysis of Timepidium Bromide as a Muscarinic Receptor Antagonist

Introduction to Timepidium Bromide Hydrate and Muscarinic Receptor Biology

This compound Hydrate is an anticholinergic agent primarily utilized for treating various gastrointestinal disorders, particularly those involving smooth muscle spasms. Marketed under trade names including "Gastropin" and "Floprop," this drug functions as a muscarinic receptor antagonist that targets specific subtypes of muscarinic receptors in the gastrointestinal tract. The development of this compound Hydrate has involved several pharmaceutical institutions, including Takeda Pharmaceuticals, and it has successfully progressed through multiple clinical trial phases, demonstrating efficacy and safety profiles favorable for clinical use. [1]

The muscarinic receptor family represents a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the neurotransmitter acetylcholine. Five muscarinic receptor subtypes (M1-M5) have been identified, with M1-M3 being most relevant to therapeutic applications. In the context of airway and gastrointestinal physiology, M3 receptors are primarily responsible for smooth muscle contraction and glandular secretions, while M2 receptors function as autoreceptors that inhibit acetylcholine release from nerve terminals. The therapeutic goal of selective muscarinic antagonism is to achieve optimal receptor subtype selectivity that maximizes clinical efficacy while minimizing adverse effects. [2] [3]

Mechanism of Action and Receptor Selectivity Profile

Fundamental Antagonistic Mechanism

This compound Hydrate exerts its pharmacological effects through competitive antagonism at muscarinic receptors in the gastrointestinal tract. By inhibiting the action of acetylcholine at these receptors, it effectively reduces smooth muscle contractions and decreases glandular secretions within the gastrointestinal system. Acetylcholine normally binds to muscarinic receptors to promote muscle contractions; by blocking this interaction, this compound Hydrate alleviates spasms and associated pain in conditions like irritable bowel syndrome and peptic ulcers. The drug demonstrates a high degree of selectivity toward muscarinic receptors in the gastrointestinal tract, which theoretically minimizes effects on other cholinergic pathways and reduces the likelihood of broad systemic side effects. Additionally, this compound Hydrate has been observed to possess anti-inflammatory properties that may further contribute to its therapeutic benefits in gastrointestinal disorders. [1]

Comparative Receptor Binding Kinetics

The binding kinetics of muscarinic receptor antagonists significantly influence their duration of action and clinical efficacy. Research on related anticholinergic agents reveals important kinetic principles that may apply to this compound Hydrate. Tiotropium, a well-characterized long-acting muscarinic antagonist used for respiratory conditions, demonstrates kinetic selectivity for M3 receptors over M2 receptors, with a dissociation half-life from M3 receptors exceeding 24 hours. This prolonged receptor occupancy translates to sustained bronchodilation in pulmonary applications. Similarly, glycopyrrolate shows a shorter dissociation half-life of approximately 6 hours from M3 receptors. These kinetic properties are determined through radioligand binding studies using membranes from cells expressing human muscarinic receptors, which quantify association and dissociation rates to calculate binding affinities (pKi values) and residence times. [3] [4]

Table: Binding Kinetics of Selected Muscarinic Receptor Antagonists

| Antagonist | M2 Receptor Residence Time | M3 Receptor Residence Time | Kinetic Selectivity (M3 vs M2) |

|---|---|---|---|

| Tiotropium | ~16 hours | >24 hours | ~1.5-fold |

| Glycopyrrolate | ~2 hours | ~6 hours | ~3-fold |

| Aclidinium | ~3 hours | ~29 hours | ~9.7-fold |

Advanced Binding Mechanisms: Orthosteric and Allosteric Sites

Recent structural studies of muscarinic receptors have revealed sophisticated binding mechanisms that may inform the development of improved anticholinergic agents. The M3 muscarinic receptor possesses two binding sites for ligands: a primary orthosteric site within the binding pocket where acetylcholine normally binds, and a secondary allosteric site in the extracellular vestibule. Research on tiotropium has demonstrated that this drug can bind to both sites, creating a dual mechanism of receptor blockade. When bound to the allosteric site, tiotropium prevents acetylcholine entry into the orthosteric binding pocket, contributing to insurmountable antagonism that cannot be overcome by increasing acetylcholine concentrations. This dual-binding behavior, coupled with slow dissociation kinetics, may significantly enhance the duration and efficacy of muscarinic antagonists. While specific structural data for this compound Hydrate is limited in the available literature, these mechanisms represent potential opportunities for optimizing its pharmacological profile. [4] [5]

Pharmacological Characterization and Signaling Pathways

Effects on Intracellular Signaling Cascades

Muscarinic receptor antagonists exert profound effects on intracellular signaling pathways in smooth muscle cells. When acetylcholine activates M3 receptors, it triggers the Gq-phospholipase Cβ (PLCβ) pathway, leading to inositol 1,4,5-trisphosphate (IP3) production and release of calcium from intracellular stores. This calcium release activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains and initiates smooth muscle contraction. Additionally, muscarinic receptor activation stimulates the RhoA/Rho-kinase pathway, which enhances calcium sensitivity by inhibiting myosin light chain phosphatase (MLCP). Through antagonizing M3 receptors, this compound Hydrate and similar drugs inhibit these pro-contractile signaling pathways, thereby promoting smooth muscle relaxation. [2]

Beyond direct effects on contraction pathways, muscarinic receptor signaling also regulates inflammatory processes and remodeling mechanisms in tissues. acetylcholine has been shown to induce cytokine release from inflammatory cells, promote chemotaxis of eosinophils, monocytes, and neutrophils, and enhance mucus secretion. These effects are mediated through complex intracellular signaling networks involving transcription factor activation and gene expression changes. Anticholinergic agents can therefore modulate these processes, potentially providing benefits beyond simple spasmolysis. In fact, tiotropium has demonstrated anti-inflammatory effects in experimental models, reducing neutrophil chemotactic activity and decreasing levels of proinflammatory cytokines including IL-6, TNF-α, and LTB4. These findings suggest that this compound Hydrate may possess similar anti-inflammatory properties in the gastrointestinal tract. [3]

Table: Muscarinic Receptor Subtypes and Their Physiological Roles

| Receptor Subtype | Primary Signaling Mechanism | Localization | Physiological Functions |

|---|---|---|---|

| M1 | Gq/11 → PLCβ activation | Neuronal ganglia, epithelial cells | Facilitates neurotransmission, modulates secretion |

| M2 | Gi/o → cAMP inhibition | Cardiac tissue, cholinergic nerves | Negative feedback on acetylcholine release, cardiac slowing |

| M3 | Gq/11 → PLCβ activation | Smooth muscle, glandular tissue | Mediates smooth muscle contraction, glandular secretion |

Muscarinic Receptor Regulation in Disease States

In pathological conditions such as inflammatory bowel disease or irritable bowel syndrome, alterations in muscarinic receptor expression and function may occur. Research in airway diseases has demonstrated that inflammatory cytokines including IL-1β, IL-13, and TNF-α can increase expression of signaling components downstream of muscarinic receptors, potentially enhancing cholinergic responsiveness. Similar mechanisms may operate in gastrointestinal inflammatory conditions. Additionally, studies have shown that allergic inflammation can induce dysfunction of prejunctional M2 autoreceptors, leading to exaggerated acetylcholine release and enhanced smooth muscle contraction. These disease-associated changes in muscarinic signaling pathways may influence the therapeutic efficacy of anticholinergic agents like this compound Hydrate and highlight potential targets for drug development. [2]

Experimental Methods for Characterizing Anticholinergic Activity

Binding Assays and Receptor Affinity Determinations

The binding characteristics of muscarinic receptor antagonists are typically evaluated using radioligand competition binding assays. These experiments utilize membranes from cells expressing recombinant human muscarinic receptor subtypes (M1-M3) or native tissues containing specific receptor profiles. The general protocol involves incubating membrane preparations with a fixed concentration of a radiolabeled antagonist (such as [3H]tiotropium or [3H]N-methylscopolamine) in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound Hydrate). After reaching equilibrium, bound and free radioligand are separated, typically by filtration, and the displacement curves are analyzed to determine inhibition constants (Ki values). These studies provide quantitative data on the affinity and selectivity of compounds for different muscarinic receptor subtypes. For this compound Hydrate, such binding studies would be essential to establish its receptor selectivity profile and compare it to existing anticholinergic agents. [6] [7]

Advanced binding studies also investigate the kinetics of receptor interaction, determining association (kon) and dissociation (koff) rates through non-equilibrium experiments. These kinetic parameters define the residence time of a drug at its target, which increasingly is recognized as a critical determinant of in vivo efficacy and duration of action. The experimental approach involves pre-incubating the receptor preparation with the test compound, then measuring the rate of radioligand binding after various time points following dilution or addition of excess unlabeled competitor. For drugs with slow dissociation kinetics, such as tiotropium, these studies reveal the molecular basis for their long duration of action. [8] [3]

Functional Tissue-Based Assays

Functional characterization of muscarinic antagonists employs isolated tissue preparations to evaluate pharmacological activity in physiologically relevant systems. For gastrointestinal applications, smooth muscle strips from appropriate regions of the intestinal tract can be mounted in organ baths for isometric tension measurements. The tissues are exposed to cumulative concentrations of a muscarinic agonist (such as acetylcholine or carbachol) to establish control concentration-response curves. After thorough washing, tissues are pre-incubated with the antagonist at different concentrations before repeating the agonist challenge. The rightward shifts in agonist concentration-response curves and depression of maximal responses are analyzed using Schild regression to determine antagonist potency (pA2 values) and mechanism of action.

More sophisticated functional approaches include label-free whole cell assays that monitor integrated cellular responses through dynamic mass redistribution (DMR). This technique utilizes optical biosensors to measure ligand-induced changes in cellular architecture, providing a holistic view of receptor signaling without requiring specific molecular labels. DMR assays can differentiate the biochemical mechanisms of action of distinct muscarinic antagonists and estimate their residence times on native receptors in living cells. This approach was used to demonstrate that tiotropium, a slow-binding antagonist, selectively blocks late signaling phases of M3 receptor activation, reflecting its kinetic selectivity. [8]

Diagram 1: Mechanism of this compound Muscarinic Receptor Antagonism - This diagram illustrates the dual binding mechanism of this compound to both orthosteric and allosteric sites on the M3 muscarinic receptor, preventing acetylcholine binding and downstream signaling pathways that lead to smooth muscle contraction and inflammation.

Therapeutic Applications and Future Research Directions

Clinical Applications and Potential Expansions

This compound Hydrate is clinically established for the treatment of gastrointestinal disorders characterized by smooth muscle hypertonia and spasticity. Its primary indications include irritable bowel syndrome (IBS), peptic ulcers, and other functional gastrointestinal disorders where reduction of spasms and associated pain is therapeutic. The drug is typically administered orally in tablet or capsule form, with a common dosage regimen of two to three times daily before meals. The onset of action is relatively rapid, with patients often experiencing relief within 30 to 60 minutes post-administration, making it particularly useful for managing acute episodes of gastrointestinal discomfort. [1]

Beyond these established uses, research on related muscarinic antagonists suggests potential expanded applications for this compound Hydrate. Studies on tiotropium and other anticholinergics have demonstrated anti-remodeling effects in chronic inflammatory conditions, including inhibition of mucus gland hypertrophy and reduction in goblet cell hyperplasia. Additionally, evidence suggests that muscarinic antagonists can modulate airway wall remodeling in respiratory diseases, reducing smooth muscle thickening and collagen deposition. While these findings originate from pulmonary research, similar mechanisms may operate in the gastrointestinal tract, suggesting potential applications for this compound Hydrate in managing structural changes associated with chronic inflammatory bowel conditions. [3]

Drug Interactions and Safety Considerations

Like other anticholinergic agents, this compound Hydrate is associated with a range of potential side effects that reflect its mechanism of action. The most common adverse effects include dry mouth, constipation, and blurred vision, which result from blockade of muscarinic receptors in salivary glands, intestinal smooth muscle, and ocular tissues. More severe but less frequent side effects may include urinary retention, dizziness, and confusion, particularly in elderly patients. The drug is contraindicated in patients with glaucoma, myasthenia gravis, and severe ulcerative colitis. Patients with pre-existing cardiovascular conditions should use this medication with caution due to potential effects on heart rate. [1]

This compound Hydrate can participate in pharmacokinetic and pharmacodynamic interactions with other medications. Concomitant use of other anticholinergic drugs (including certain antihistamines, tricyclic antidepressants, and antipsychotics) can potentiate both therapeutic and adverse effects. Additionally, drugs that affect cytochrome P450 enzyme activity may alter the metabolism of this compound Hydrate, potentially requiring dosage adjustments. The interaction profile underscores the importance of comprehensive medication review when prescribing this agent. [1]

Table: Comparative Profile of Muscarinic Antagonists in Clinical Use

| Parameter | This compound | Tiotropium Bromide | Atropine | Glycopyrrolate |

|---|---|---|---|---|

| Primary Indication | Gastrointestinal spasms | COPD maintenance | Bradycardia, organophosphate poisoning | Pre-anesthesia, hyperhidrosis |

| Receptor Selectivity | M3 selective (predicted) | M1-M3 with kinetic M3 selectivity | Non-selective | M1-M3 non-selective |

| Administration Route | Oral | Inhalation | IV, IM, ophthalmic | Oral, IV, topical |

| Common Side Effects | Dry mouth, constipation, blurred vision | Dry mouth, cough, UTI | Tachycardia, dry mouth, blurred vision | Dry mouth, urinary retention |

Future Research and Development Opportunities

The evolving structural understanding of muscarinic receptors presents opportunities for refining anticholinergic therapy. Recent X-ray crystallographic studies have provided detailed structural information about both the orthosteric binding site and an outer receptor cavity that can accommodate allosteric modulators. These structural insights should guide the development of more selective M3 receptor blockers with reduced potential for off-target effects. For this compound Hydrate, these advances could inform the creation of next-generation analogs with optimized receptor selectivity and improved safety profiles. [5]

Additionally, growing recognition of non-neuronal acetylcholine systems in various tissues suggests potential novel applications for muscarinic antagonists. In the airways, epithelial cells and inflammatory cells generate acetylcholine and express functional muscarinic receptors, creating local cholinergic signaling networks that influence inflammation and tissue remodeling. Similar mechanisms may operate in the gastrointestinal tract, where non-neuronal acetylcholine may regulate epithelial function, immune responses, and tissue repair processes. Investigation of these pathways could reveal new indications for this compound Hydrate beyond its current use as a simple spasmolytic agent. [2] [3]

Diagram 2: Experimental Framework for Characterizing Muscarinic Antagonists - This workflow illustrates the integrated experimental approaches used to comprehensively characterize muscarinic receptor antagonists like this compound, from initial binding studies to structural analysis.

Conclusion

References

- 1. What is this compound Hydrate used for? [synapse.patsnap.com]

- 2. Muscarinic receptor signaling in the pathophysiology of ... [pmc.ncbi.nlm.nih.gov]

- 3. Long-acting muscarinic receptor antagonists for the ... [pmc.ncbi.nlm.nih.gov]

- 4. Second M3 muscarinic receptor binding site contributes to ... [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor X-ray structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiotropium bromide (Ba 679 BR), a novel long-acting ... [pubmed.ncbi.nlm.nih.gov]

- 7. M3 muscarinic receptor antagonist bencycloquidium ... [sciencedirect.com]

- 8. Probing biochemical mechanisms of action of muscarinic ... [pubmed.ncbi.nlm.nih.gov]

Timepidium bromide pharmacological profile

Drug Profile Overview

Timepidium bromide is a quaternary ammonium antimuscarinic agent used for the symptomatic treatment of visceral spasms, particularly in the gastrointestinal tract [1] [2] [3]. Its key characteristic is its peripherally selective action due to a chemical structure that limits its ability to cross the blood-brain barrier [2].

| Property | Description |

|---|---|

| Generic Name | This compound [4] [2] |

| Chemical Formula | C₁₇H₂₂BrNOS₂ (for the bromide salt) [2] |

| Modality | Small Molecule [4] |

| Drug Class | Synthetic Anticholinergic, Quaternary Ammonium Compound [1] [3] |

| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist (non-selective) [1] [5] [3] |

| Primary Indication | Symptomatic treatment of visceral spasms [2] [3] |

Mechanism of Action and Pharmacodynamics

This compound acts as a competitive antagonist at muscarinic receptors in the peripheral nervous system [1]. Its quaternary ammonium group confers a positive charge, which reduces lipid solubility and thus limits its entry into the central nervous system, minimizing central side effects [5] [2].

The following diagram illustrates the peripheral mechanism of action of this compound and its observed physiological effects based on animal studies.

The diagram above summarizes the core mechanistic pathways and functional outcomes. The tables below provide comparative experimental data and clinical parameters.

Table 1: Comparative Pharmacological Activity (Animal Studies) [6]

This table compares the inhibitory effects of this compound (TB) against other anticholinergics in animal models.

| Pharmacological Action | This compound (TB) | Atropine Sulfate (Atr) | Hyoscine-N-Butylbromide (HB) |

|---|---|---|---|

| GI Motility Inhibition (dogs, spontaneous & bethanechol-induced) | Strong effect, almost equal to Atr | Strong effect | Weaker than TB and Atr |

| Gastric Acid Secretion Inhibition (dogs & rats, bethanechol-induced) | Stronger than HB | Stronger than TB | Weaker than TB and Atr |

| Salivary Secretion Inhibition | Much weaker than Atr | Strong effect | Much weaker than Atr |

| Mydriatic Activity (mice) | Weakest among the three | Stronger than TB and HB | Stronger than TB |

Table 2: Clinical and Pharmacokinetic Profile

Information on clinical use is available, but detailed pharmacokinetic parameters (absorption, metabolism, half-life) are not well-defined in the search results [4] [3].

| Parameter | Details |

|---|---|

| Approved Dosage (Adult) | Oral: 30 mg three times a day. Injection (IV/IM/SC): 7.5 mg [3]. |

| Routes of Administration | Oral, Subcutaneous (SC), Intramuscular (IM), Intravenous (IV) [2] [3]. |

| Common Adverse Effects | Photophobia, visual disturbance, headache, vertigo, sleepiness, GI effects, palpitations [3]. |

| Lab Interference | Metabolites may turn urine red and interfere with some urinary tests [3]. |

| Key Contraindications | Glaucoma, dysuria due to prostatic enlargement, severe cardiac disease, paralytic ileus [3]. |

| Drug Interactions | Enhanced action with Tricyclic Antidepressants (TCAs), phenothiazines, MAOIs, and antihistamines [3]. |

Research and Development Context

This compound's profile as a peripheral anticholinergic has sparked interest in its potential application in modern drug combination strategies. A patent document suggests its investigation as a peripheral agent to counteract the peripheral side effects of central muscarinic agonists, potentially for treating central nervous system disorders like Alzheimer's disease [5]. This indicates a possible avenue for repurposing older anticholinergic drugs.

References

- 1. KEGG DRUG: this compound hydrate [genome.jp]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Dosage, Side Effects a... [mims.com]

- 4. Timepidium: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Peripheral-anticholinergic muscarinic agonist combination [patents.google.com]

- 6. [Pharmacological actions of this compound on the ... [pubmed.ncbi.nlm.nih.gov]

Chemical and Pharmacological Profile of Timepidium Bromide

The table below consolidates the fundamental data available for Timepidium Bromide:

| Property | Description |

|---|---|

| Systematic Name | 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide [1] |

| Molecular Formula | C₁₇H₂₂BrNOS₂ [2] [1] |

| Molecular Weight | 400.39 g·mol⁻¹ [2] [1] |

| CAS Registry Number | 35035-05-3 [2] [1] |

| ATC Code | A03AB19 [3] [1] |

| Therapeutic Category | Synthetic anticholinergic, quaternary ammonium compound [3] [1] |

| Primary Efficacy | Antispasmodic; Muscarinic acetylcholine receptor antagonist [3] [1] |

| Key Feature | Peripherally acting; the quaternary nitrogen prevents crossing of the blood-brain barrier [1] |

Synthesis and Analytical Guidance

Based on the search results, a specific synthesis pathway for this compound is not publicly documented. The available patents and technical literature primarily discuss the synthesis of Tiotropium Bromide, which is a different compound, despite the similar naming convention [4] [5] [6].

For researchers aiming to develop or analyze this compound, here are practical approaches:

- Consult Specialized Literature: Direct synthesis procedures may be available in proprietary or commercial databases not indexed in public searches. Deeper investigation into commercial chemical catalogs or specialized patent databases may be required.

- Focus on Characterization: The provided molecular structure and formula are key for characterizing the final product. Analytical techniques like mass spectrometry, NMR, and HPLC can be used to verify the structure C₁₇H₂₂BrNOS₂ and confirm synthesis success [2] [1].

- In Vivo Formulation: For biological testing, one source provides a sample formulation method: the compound can be dissolved in a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline [2].

Biological Pathways and Therapeutic Action

This compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist [3]. It is classified within several biological pathways in the KEGG database, including pancreatic secretion, gastric acid secretion, and neuroactive ligand-receptor interaction [3] [7]. Its primary therapeutic use is as a gastrointestinal agent for relieving visceral spasms and pain associated with peptic ulcers and other GI disorders [3] [1].

The following diagram illustrates its mechanism of action within a cholinergic synapse:

References

- 1. This compound [en.wikipedia.org]

- 2. | AChR | TargetMol this compound [targetmol.com]

- 3. KEGG DRUG: this compound hydrate [genome.jp]

- 4. Methods for the synthesis of tiotropium bromide [patents.google.com]

- 5. EP2552913A1 - Method for synthesis of tiotropium bromide [patents.google.com]

- 6. Process for Preparing Tiotropium Bromide [patents.google.com]

- 7. KEGG PATHWAY: hsa04972 [kegg.jp]

Chemical and Pharmacological Profile

The table below summarizes the core technical identifiers and properties of Timepidium Bromide.

| Property | Description |

|---|---|

| IUPAC Name | 3-[bis(thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide [1] |

| Molecular Formula | C₁₇H₂₂BrNOS₂ [2] [1] |

| Molar Mass | 400.39 g·mol⁻¹ [2] [1] |

| CAS Registry Number | 35035-05-3 [2] [1] |

| Mechanism of Action | Muscarinic acetylcholine receptor antagonist (Anticholinergic) [3] |

| Primary Indications | Symptomatic treatment of visceral spasms; pain from gastrointestinal disorders [2] |

| Key Feature | Quaternary ammonium compound; does not cross the blood-brain barrier [2] |

Detailed Pharmacological Actions

A 1978 comparative study in experimental animals provides key quantitative data on its effects, summarized in the table below.

| Pharmacological Action | Experimental Finding | Comparative Potency |

|---|---|---|

| Gastrointestinal Motility | Inhibited spontaneous & bethanechol-induced motility in dogs [4] | Similar to atropine; stronger than hyoscine-N-butylbromide (HB) [4] |

| Gallbladder Motility | Inhibited motility in dogs [4] | Similar to atropine and HB [4] |

| Gastric Acid Secretion | Inhibited bethanechol-induced secretion in dogs & rats [4] | Stronger than HB; weaker than atropine [4] |

| Salivary Secretion | Produced inhibitory action in animals [4] | Much weaker than atropine [4] |

| Urinary Bladder Motility | Inhibited spontaneous & bethanechol-induced motility [4] | Weaker than HB & atropine on spontaneous motion; nearly equal on induced motility [4] |

| Pancreatic/Biliary Secretion | Little significant effect in rats, even at high doses [4] | - |

| Mydriatic Activity | Produced mydriasis in mice [4] | Weakest among the drugs tested (TB, HB, atropine) [4] |

Mechanisms and Signaling Pathways

This compound exerts its effects by antagonizing muscarinic receptors in the visceral smooth muscle and secretory glands. The diagram below illustrates the primary cholinergic signaling pathway it influences.

This compound inhibits acetylcholine from binding to muscarinic receptors, reducing smooth muscle contraction and glandular secretion. [4] [3] [5]

According to the KEGG database, the drug's action is mapped to several key pathways, including Cholinergic synapse, Gastric acid secretion, and Pancreatic secretion [3] [6].

Experimental and Research Context

While this compound is established in clinical use, research provides context on its experimental applications and properties.

- Isolated Tissue Studies: Research on isolated guinea pig ileum has been conducted to compare the effects of this compound with other anticholinergics like hyoscine-N-butylbromide and atropine [7].

- Biliary Pressure: A 1987 study investigated the intracholedochal (bile duct) pressure changes induced by this compound in post-surgical patients [7].

- Absorption and Metabolism: As a quaternary ammonium compound, this compound is generally not well-absorbed from the gastric mucosa. Studies in the 1970s and 80s examined factors influencing its intestinal absorption, blood levels, and biliary/urinary excretion [7].

Key Takeaways for Researchers

- Peripheral Selectivity: The quaternary ammonium structure confines the drug's action to the peripheral nervous system, minimizing central nervous system side effects [2].

- Differentiated Activity Profile: Its pharmacological profile shows a potent effect on gastrointestinal motility and a notably weaker effect on salivary secretion and pupil diameter compared to atropine [4]. This suggests a potentially more favorable side-effect profile for specific clinical applications.

- Research Utility: The compound and its analogs continue to be of interest in medicinal chemistry and pharmacology research for developing new antispasmodic agents [7] [8].

References

- 1. This compound | DrugBank Online [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. KEGG DRUG: this compound hydrate [genome.jp]

- 4. [Pharmacological actions of timepidium on the motility of...] bromide [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Hydrate used for? [synapse.patsnap.com]

- 6. KEGG PATHWAY: hsa04972 [kegg.jp]

- 7. | Semantic Scholar this compound [semanticscholar.org]

- 8. Compound this compound [chemdiv.com]

Timepidium bromide pharmacokinetics absorption distribution

Chemical and Pharmacological Profile

The table below summarizes the core chemical and known pharmacological information for Timepidium Bromide:

| Property | Description |

|---|---|

| IUPAC Name | 1,1-Dimethyl-5-methoxy-3-(dithien-2-ylmethylene)piperidinium bromide [1] |

| Molecular Formula | C₁₇H₂₂BrNOS₂ [2] [1] [3] |

| Molecular Weight | 400.4 g/mol [2] [1] |

| CAS Registry Number | 35035-05-3 [2] [1] |

| Pharmacological Class | Anticholinergic / Antispasmodic Agent [4] [2] [1] |

| Mechanism of Action | Blocks acetylcholine at muscarinic receptors [1] |

| Primary Indication | Treatment of irritable bowel syndrome and gastrointestinal disorders [1] |

Documented Experimental Findings

An animal study offers limited insight into its physiological effects, though not its direct pharmacokinetic parameters [4] [5] [6].

- Experimental Subject: Rabbits [4] [5]

- Methodology: Gastric and duodenal blood flow distribution was measured using 131I-labeled macroaggregated human serum albumin (MAA) after intravenous administration [4] [5].

- Key Findings:

The following diagram illustrates the proposed mechanism and experimental workflow based on the rabbit study:

> Proposed mechanism and measurement of this compound's effect on gastric blood flow.

References

- 1. CAS 35035-05-3: this compound [cymitquimica.com]

- 2. | AChR | TargetMol this compound [targetmol.com]

- 3. | The Merck Index Online this compound [merckindex.rsc.org]

- 4. Effect of this compound, an anticholinergic agent, on ... [pubmed.ncbi.nlm.nih.gov]

- 5. EFFECT OF this compound, AN ... [sciencedirect.com]

- 6. Effect of this compound, an anticholinergic agent, on ... [semanticscholar.org]

Mechanism of Action and Basic Pharmacology

Timepidium bromide is a synthetic anticholinergic drug, specifically classified as a quaternary ammonium compound [1] [2]. Its primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the peripheral nervous system [3].

A key structural feature is its quaternary nitrogen, which carries a permanent positive charge. This prevents the drug from readily crossing the blood-brain barrier, confining its activity to the peripheral nervous system and minimizing central nervous system side effects [2].

The table below summarizes its core pharmacological characteristics:

| Property | Description |

|---|---|

| Chemical Formula | C₁₇H₂₂BrNOS₂ [1] [2] |

| Molecular Weight | 400.4 g/mol [1] |

| Mechanism of Action | Competitive antagonist of muscarinic acetylcholine receptors [3] |

| Primary Site of Action | Peripheral nervous system [2] |

| Key Structural Feature | Quaternary ammonium group (limits CNS penetration) [2] |

Experimental Data on Pharmacological Activity

An older study on isolated guinea pig tissues provides quantitative data on its anticholinergic potency. The following table summarizes the pA₂ values (a measure of antagonist potency) and relative inhibitory activities compared to atropine and hyoscine-N-butylbromide [3].

| Parameter | Gallbladder | Sphincter of Oddi |

|---|---|---|

| pA₂ Value | 8.44 | Not specified |

| Potency vs. Atropine | 1/5 - 1/6 | 1/4 - 1/5 |

| Potency vs. Hyoscine-N-Butylbromide | 7x more potent | 3x - 12x more potent |

| Effect on Adrenergic Responses | No significant effect on noradrenaline-induced contraction or isoproterenol-induced relaxation | No significant effect on noradrenaline-induced pressure increase |

The study's methodology involved using isolated tissue preparations from guinea pigs. The gallbladder and sphincter of Oddi were mounted in organ baths. Contractions were induced using agonists like methacholine and acetylcholine, and the inhibitory effects of this compound were measured. Electrical field stimulation was also used to assess the drug's impact on neurally mediated contractions [3].

The experimental workflow can be visualized as follows:

Experimental workflow for evaluating this compound in isolated tissues

Inferred Safety Profile

Based on its pharmacological profile, the safety considerations for this compound are consistent with those of other peripheral anticholinergic drugs.

- Peripheral Anticholinergic Effects: Expected side effects include dry mouth, blurred vision, constipation, urinary retention, and tachycardia due to the blockade of muscarinic receptors in various organs [4].

- Central Nervous System Safety: The quaternary ammonium structure likely minimizes central side effects like drowsiness, confusion, or memory impairment, which are common with tertiary amine anticholinergics that cross the blood-brain barrier [2].

- Contraindications and Precautions: It should be used cautiously in patients with conditions such as glaucoma, prostatic hyperplasia, and gastrointestinal obstructive disorders.

The drug's receptor interactions and resulting effects are summarized below:

Mechanism of action and primary effects of this compound

Critical Research Gaps

The available data on this compound is insufficient for a complete modern safety assessment. Key gaps include:

- Modern Toxicity Data: No recent studies on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity were found.

- Human Pharmacokinetics: Information on absorption, distribution, metabolism, and excretion (ADME) in humans is lacking.

- Systemic Safety Profile: Detailed data on human adverse events, overdose management, and drug interactions are not available in the search results.

References

Timepidium bromide in vivo effects gastric blood flow

Effects on Gastric Blood Flow: Experimental Data

The following table summarizes the quantitative findings from a study on the effects of intravenous Timepidium Bromide (200 μg/kg) on gastric blood flow distribution in normal rabbits [1] [2].

| Stomach Region / Parameter | Baseline Blood Flow Distribution | Change After this compound (200 μg/kg, i.v.) |

|---|---|---|

| Total Gastric Blood Flow | 100% (baseline) | Slight increase |

| Anterior Corpus (Mucosa) | ~50% of total flow | No significant change mentioned |

| Posterior Corpus (Mucosa) | ~40% of total flow | No significant change mentioned |

| Pyloric Antrum (Mucosa) | ~7% of total flow | Considerable increase |

In the same study, this compound was also shown to virtually abolish the reduction in gastric blood flow induced by acetylcholine (10 μg/kg, i.v.) or neostigmine (50 μg/kg, i.v.), restoring it to normal levels [1] [2]. Blood flow in the duodenum was only slightly changed by these drugs [1] [2].

Detailed Experimental Protocol

The data on gastric blood flow was obtained through a specific methodology, which is detailed below for research reproducibility [1] [2].

- Experimental Model: The study was conducted using rabbits.

- Blood Flow Measurement Technique: Gastric and duodenal blood flow distribution was studied using 131I-labeled macro-aggregated human serum albumin (MAA). This method involves tracking the distribution of radioactive albumin aggregates to assess blood flow in different tissues.

- Drug Administration:

- This compound (TB): Administered intravenously at a dose of 200 μg/kg.

- Acetylcholine (ACh): Administered intravenously at a dose of 10 μg/kg.

- Neostigmine (Neost): Administered intravenously at a dose of 50 μg/kg.

- Tissue Analysis: After the experiment, the stomach was divided into different regions (anterior corpus, posterior corpus, and pyloric antrum) for separate measurement of radioactivity to determine blood flow distribution.

Mechanism of Action and Signaling Pathway

This compound is a muscarinic acetylcholine receptor (mAChR) antagonist [3]. The following diagram illustrates the proposed cholinergic pathway regulating gastric blood flow and the site of action for this compound.

Cholinergic pathway and drug interaction. The diagram shows how this compound blocks the receptor to prevent reduced blood flow [1] [2] [3].

The compound's quaternary ammonium structure prevents it from efficiently crossing the blood-brain barrier, making it a peripherally acting drug with minimal central nervous system side effects [4].

Broader Pharmacological Profile

Beyond its effects on gastric blood flow, this compound's anticholinergic activity underlies its primary therapeutic use as an antispasmodic.

- Smooth Muscle Motility: It inhibits spontaneous and drug-induced motility in the gastrointestinal tract, gallbladder, and urinary bladder [5].

- Exocrine Gland Secretion: The drug inhibits gastric acid secretion induced by stimulants like bethanechol. However, its inhibitory action on salivary secretion is weaker than that of atropine, and it has little significant effect on pancreatic and biliary secretion in rats [5].

References

- 1. EFFECT OF this compound, AN ... [sciencedirect.com]

- 2. Effect of this compound, an anticholinergic agent, on ... [pubmed.ncbi.nlm.nih.gov]

- 3. KEGG DRUG: Timepidium hydrate bromide [kegg.jp]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. [Pharmacological actions of this compound on the ... [pubmed.ncbi.nlm.nih.gov]

Timepidium bromide enantiomeric separation capillary electrophoresis

CE Method for Timepidium Bromide Enantioseparation

The foundational method for the chiral separation of this compound uses Capillary Zone Electrophoresis with cyclodextrins (CD-CZE) [1].

- Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) [1].

- Background Electrolyte: Phosphate buffer at pH 2.5 [1].

- Capillary: Uncoated fused-silica [1].

- Detection: UV detection at 210 nm [1].

Under these conditions, this compound was successfully enantioseparated. The study concluded that the CE method was superior for optical purity testing compared to HPLC methods available at the time [1].

Application and Comparative Context

The following table summarizes the role of this CE method within the broader context of chiral drug analysis as presented in the research.

| Aspect | Description |

|---|---|

| Primary Application | Optical purity testing of this compound [1]. |

| Compared Technique | High-Performance Liquid Chromatography (HPLC) with chiral stationary phases [1]. |

| Advantage of CE | CE was selected over HPLC for optical purity testing due to its superior performance for this specific application [1]. |

| Method Validation | The original research states that validation results confirmed the method's usefulness for quality control [1]. |

Current Best Practices in Chiral CE

While specific validation data for this compound is unavailable in the search results, current literature on chiral CE for pharmaceuticals emphasizes rigorous method development and validation [2]. A modern approach, as demonstrated with drugs like Mexiletine, would likely involve [3]:

- Systematic Screening of different neutral and charged cyclodextrins at various pH levels to find the optimal chiral selector.

- Advanced Optimization using Design of Experiments (DoE) rather than a one-factor-at-a-time approach to efficiently identify significant parameters and establish robust separation conditions [3].

- Comprehensive Validation of the analytical method for parameters such as precision, linearity, accuracy, and robustness before implementation in quality control [2] [3].

A Modern Protocol Workflow

The diagram below outlines a modern, systematic workflow for developing and validating a chiral CE method, based on current practices.

Important Limitations and Recommendations

Please be aware that the specific data for this compound is from a 1995 publication [1]. CE technology, available chiral selectors, and analytical validation standards have advanced significantly since then.

- Consulting the primary literature for any recent studies on this compound or structurally similar compounds.

- Using the established conditions (DM-β-CD, pH 2.5) as a starting point for method development using modern instruments and materials.

- Incorporating Quality by Design (QbD) principles and statistical DoE, as illustrated in the workflow, to ensure your method is robust, reliable, and fit-for-purpose [3].

References

Understanding the Analyte: Timepidium Bromide

Timepidium bromide is an anticholinergic drug used for the symptomatic treatment of visceral spasms and pain associated with gastrointestinal disorders [1]. Its chemical structure features a quaternary ammonium nitrogen, which is permanently positively charged [1]. This characteristic is the most critical factor in designing an HPLC method, as it dictates the choice of column and mobile phase to achieve good peak shape and separation.

One scientific study used this compound as a micelle marker in a Micellar Electrokinetic Chromatography (MEKC) method, which is a different separation technique from HPLC [2]. This confirms the compound's detectability in analytical chemistry but does not provide parameters for a reversed-phase HPLC (RP-HPLC) method.

Proposed HPLC Method Development Strategy

For a new drug substance without a published pharmacopeial method, development begins with theoretical modeling and experimental scouting. The following strategy is proposed for this compound.

Analytical Technique Selection

RP-HPLC is the most suitable technique due to its robustness, reproducibility, and widespread use in pharmaceutical analysis for drug quantification and stability studies [3] [4].

Critical Method Parameters (CMPs) to Optimize

The table below outlines the key parameters to investigate during method development.

| Parameter | Initial Proposal / Considerations for this compound |

|---|---|

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The Kromasil C18 column has been successfully used for other bromide-containing drugs [3]. |

| Mobile Phase | A buffer-acetonitrile mixture is recommended. A volatile buffer like ammonium formate or acetate is ideal for LC-MS compatibility. |

| Buffer pH | A low-pH buffer (e.g., pH 3.0) is recommended to suppress silanol interactions and improve the peak shape of the basic quaternary ammonium compound [3]. |

| Detection | PDA/UV Detection: The molecule's conjugated system should allow for good UV absorption. A preliminary scan is needed to determine (\lambda_{\text{max}}) [3]. |

| Sample Preparation | Solubility should be tested in solvents like water, methanol, and acetonitrile. Dilution with the mobile phase is often effective [3]. |

The workflow for the method development and validation process can be summarized as follows:

Recommended Protocol for a Stability-Indicating Method

This protocol is based on methods developed for structurally or functionally similar pharmaceutical compounds, such as Aclidinium bromide and Tiotropium bromide [3] [4]. It should be treated as a starting point for laboratory optimization.

Materials and Equipment

- Analytical Reference Standard: this compound (high purity).

- HPLC System: With quaternary or binary pump, auto-sampler, and Photo-Diode Array (PDA) detector.

- Column: Kromasil 100-5 C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

- Chemicals: HPLC-grade water, acetonitrile, potassium dihydrogen orthophosphate (KH₂PO₄), orthophosphoric acid.

Proposed Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 0.01N KH₂PO₄ (pH 3.0 with OPA) : Acetonitrile (52:48, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined (e.g., 210-240 nm scan recommended) |

| Run Time | ~10-15 minutes (to be optimized) |

Forced Degradation (Stress Studies) Workflow

A stability-indicating method must separate the main drug from its degradation products. The workflow for conducting forced degradation studies is illustrated below:

Method Validation Parameters

Once a method is optimized, it must be validated as per ICH guidelines. The table below lists the key validation parameters and their acceptance criteria.

| Validation Parameter | Objective | Typical Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Confirm resolution from impurities and degradation products. | No interference; peak purity index > 0.999 [3]. | | Linearity & Range | Establish a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 [3]. | | Accuracy | Determine the closeness of measured value to the true value (via recovery studies). | Recovery 98–102% [3]. | | Precision |

- Repeatability (Intra-day)

- Intermediate Precision (Inter-day, different analyst/instrument) | % RSD ≤ 1.0% [3] [4]. % RSD ≤ 2.0% [3]. | | Robustness | Evaluate the method's resilience to deliberate, small changes in parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C). | % RSD of system suitability parameters ≤ 2% [3]. |

Challenges and Troubleshooting

- Poor Peak Shape (Tailing): A common issue for basic nitrogen compounds. Solutions include using a lower pH mobile phase, a specialized base-deactivated C18 column, or adding a low concentration of triethylamine as a competing base [4].

- Low Retention: If the compound elutes too quickly, increase the aqueous phase percentage in the mobile phase or consider using a C8 column.

- Insufficient Resolution: Optimize the gradient profile (if using) or the organic-to-aqueous ratio. A Quality by Design (QbD) approach using software like Design-Expert can efficiently model these interactions [3].

I hope this structured overview provides a solid foundation for developing and validating an HPLC method for this compound. Should you obtain specific chromatographic conditions from other sources, this note can serve as a template for organizing the experimental data into a formal Application Protocol.

References

Comprehensive Application Notes and Protocols: Chiral Separation of Timepidium Bromide Using Cyclodextrin-Based Methods

Introduction

Timepidium bromide is a racemic pharmaceutical compound with potential anticholinergic properties that exhibits differential pharmacological activity between its enantiomers. The compound's molecular structure features a chiral center that necessitates development of robust analytical methods for determining enantiomeric purity. Chirality plays a critical role in pharmaceutical efficacy and safety, as enantiomers often demonstrate distinct biological interactions and metabolic pathways. Regulatory agencies including the FDA require thorough characterization of chiral compounds to ensure that any inactive or potentially harmful enantiomers are properly controlled and quantified. These application notes provide detailed protocols for the chiral separation of this compound using cyclodextrin-based methods, enabling researchers to accurately determine enantiomeric composition for quality control and regulatory compliance purposes. [1] [2]

The clinical significance of this compound, particularly in gastrointestinal disorders, underscores the importance of precise chiral separation methods. Research indicates that the (S)-enantiomer demonstrates superior receptor binding affinity and potentially enhanced therapeutic efficacy compared to its racemic counterpart. Implementing robust chiral separation protocols is therefore essential not only for quality control but also for supporting the development of enantiomerically pure pharmaceutical formulations with optimized safety and efficacy profiles. [2]

Separation Mechanisms and Cyclodextrin Properties

Cyclodextrin Structure and Function

Cyclodextrins (CDs) are cyclic oligosaccharides consisting of D-glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone structure with a hydrophobic interior cavity and hydrophilic exterior surface. This unique architecture enables CDs to form inclusion complexes with various guest molecules, with the specificity and stability of these complexes influenced by the size match between host and guest. The three naturally occurring CDs—α-CD (6 glucose units), β-CD (7 glucose units), and γ-CD (8 glucose units)—offer different cavity sizes (4.7-5.3 Å, 6.0-6.5 Å, and 8.0 Å internal diameter, respectively) to accommodate various molecular structures. The chiral environment created by the glucose units enables discrimination between enantiomers, as the differential fit of each enantiomer into the CD cavity results in distinct complex stability constants. [3] [4] [5]

The hydroxyl groups located on the narrow (primary) and wide (secondary) rims of CDs can be chemically modified to enhance their chiral recognition capabilities and solubility properties. Commonly used derivatives for chiral separations include heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), carboxymethyl-β-cyclodextrin (CM-β-CD), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfated cyclodextrins. These modifications alter the electrochemical properties, cavity dimensions, and interaction capabilities of native CDs, thereby expanding their application range and improving separation efficiency for specific analytes like this compound. [3] [4] [6]

Chiral Recognition Principles

Chiral separation using cyclodextrins relies on the formation of transient diastereomeric complexes between the CD selector and each analyte enantiomer. The enantioselectivity arises from differential stability constants (K(R) and K(_S)) for these complexes, which translate into different electrophoretic mobilities in capillary electrophoresis or different retention times in chromatography. According to the fundamental equation developed by Wren and Rowe, the effective mobility (μ({\text{eff}})) of an enantiomer depends on the fraction migrating in free versus complexed form and the concentration of CD ([C]): [3]

Where μ(f) is the mobility of the free analyte, μ({\text{cplx}}) is the mobility of the complexed analyte, and K is the complexation constant. For successful enantioseparation, the analyte enantiomers must differ in their complexation constants or complex mobilities. Three primary interaction mechanisms facilitate chiral recognition: inclusion complexation, where the hydrophobic portion of the analyte enters the CD cavity; surface binding, involving interactions with exterior hydroxyl groups; and ionic interactions for charged CDs. The specific mechanism dominant in a given separation depends on the CD type, analyte structure, and separation conditions. [3] [7]

Table 1: Cyclodextrin Types and Their Applications in Chiral Separations [3] [4] [5]

| Cyclodextrin Type | Glucose Units | Cavity Diameter (Å) | Key Properties | Common Applications |

|---|---|---|---|---|

| α-CD | 6 | 4.7-5.3 | Small cavity, high water solubility (14.2 g/100mL) | Separation of small aromatic compounds |

| β-CD | 7 | 6.0-6.5 | Moderate solubility (1.85 g/100mL), cost-effective | Pharmaceutical compounds, amino acids |

| γ-CD | 8 | 7.5-8.0 | Large cavity, high solubility (23.2 g/100mL) | Larger molecules, steroids, macrolides |

| DM-β-CD | 7 | 6.0-6.5 | Methylated rims, enhanced enantioselectivity | Acidic and basic pharmaceuticals |

| HP-β-CD | 7 | 6.0-6.5 | Hydroxypropyl derivatives, high solubility | Broad spectrum of chiral compounds |

| Sulfated CDs | 6-8 | Varies | Negative charge, multimodal interactions | Basic compounds, capillary electrophoresis |

Capillary Electrophoresis Methods

CD-CZE Protocol for this compound

Capillary Zone Electrophoresis using cyclodextrins as chiral selectors (CD-CZE) provides an efficient approach for this compound enantiomer separation. The following optimized protocol is adapted from the research of Nishi et al., who successfully separated this compound enantiomers using this method. [1]

Equipment and Reagents:

- CE system with UV detection capability

- Fused-silica capillary (50-75 μm ID, total length 30-60 cm, effective length to detector 20-45 cm)

- This compound reference standard and test samples

- β-cyclodextrin polymer or heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)

- Sodium tetraborate decahydrate (borax) or phosphate salts

- High-purity water, methanol, and sodium hydroxide

Background Electrolyte Preparation: Prepare a 50-100 mM sodium phosphate buffer (pH 2.5-3.0) or 25-50 mM sodium tetraborate buffer (pH 9.2). Add the chiral selector at an optimal concentration of 5-15 mM for DM-β-CD or 1-5% (w/v) for β-CD polymer. Dissolve completely using magnetic stirring, and filter through a 0.45 μm membrane. Degas by sonication for 5-10 minutes before use. [1]

Sample Preparation: Prepare this compound stock solution at 1 mg/mL in appropriate solvent (methanol or background electrolyte). For analytical separation, dilute to working concentration of 50-100 μg/mL using the same solvent. Filter through 0.2 μm syringe filter prior to injection.

Instrumental Conditions:

- Capillary temperature: 20-25°C

- Applied voltage: 15-30 kV (normal polarity)

- Detection: UV at 200-220 nm

- Injection: Hydrodynamic, 25-50 mbar for 3-5 seconds

- Analysis time: 10-20 minutes

Capillary Pretreatment: Before initial use, rinse new capillary sequentially with 1 M NaOH (30-60 minutes), water (10-15 minutes), and background electrolyte (10-15 minutes). Between runs, perform a conditioning regimen with 0.1 M NaOH (2-3 minutes), water (1-2 minutes), and running buffer (2-3 minutes). For consistent results, maintain capillary at constant temperature (±0.1°C) using the instrument's cooling system. [1] [3]

Separation Mechanism and Optimization

In CD-CZE, the separation mechanism for cationic analytes like this compound at acidic pH involves differential complexation with neutral cyclodextrins. Under these conditions, the protonated analyte migrates toward the cathode while the EOF is substantially suppressed. The enantiomer forming the more stable complex with CD experiences greater mobility reduction due to the larger hydrodynamic radius of the complex, thus migrating slower. This results in the enantiomer with higher affinity for CD eluting later, enabling baseline separation. [3]

Critical optimization parameters for this compound separation include:

- CD concentration: Systematic evaluation between 1-20 mM is recommended, as resolution typically increases with CD concentration up to an optimum, then decreases at higher concentrations due to increased background electrolyte viscosity.

- Buffer pH: Affects both analyte charge and EOF; optimal separation reported at acidic pH (2.5-3.0) for basic compounds.

- Applied voltage: Higher voltages reduce analysis time but may generate excessive Joule heating; optimal separation reported at 15-30 kV.

- Temperature: Controlled temperatures (20-25°C) improve reproducibility by minimizing viscosity fluctuations.

The following diagram illustrates the CD-CZE separation workflow for this compound:

Diagram 1: CD-CZE Workflow for this compound Chiral Separation

HPLC Separation Methods

Chiral Stationary Phase Protocol

High-Performance Liquid Chromatography with chiral stationary phases (CSPs) provides a robust alternative for this compound enantiomer separation. The following protocol utilizes cyclodextrin-based CSPs, specifically focusing on the application for this compound as documented in the literature. [1]

Equipment and Reagents:

- HPLC system with UV/Vis detector

- Chiral stationary phase column: Cyclobond series or equivalent CD-based CSP (250 × 4.6 mm, 5 μm particle size)

- This compound reference standard and test samples

- HPLC-grade methanol, acetonitrile, and water

- Triethylamine or ammonium acetate

Mobile Phase Preparation: For reversed-phase separation, prepare a mixture of methanol or acetonitrile with aqueous buffer (20-50 mM ammonium acetate, pH 4.5-5.5). Optimal organic modifier content typically ranges from 40-70% (v/v). Add 0.1% triethylamine as modifier if peak tailing is observed. Filter through 0.45 μm membrane and degas thoroughly by sonication or sparging with helium. [1] [7]

Sample Preparation: Prepare stock solution of this compound at 1 mg/mL in methanol. Dilute to working concentration of 50-100 μg/mL using mobile phase. Filter through 0.2 μm syringe filter prior to injection.

Chromatographic Conditions:

- Flow rate: 0.5-1.0 mL/min

- Column temperature: 20-30°C

- Detection: UV 220-240 nm

- Injection volume: 5-20 μL

- Analysis time: 15-30 minutes

Column Equilibration: Condition new column with mobile phase for 30-60 minutes at initial flow rate. Between analytical batches, flush column with 20-30 column volumes of mobile phase to ensure stable baseline. For storage, flush with methanol-water (50:50, v/v) and seal according to manufacturer's recommendations.

Method Development and Optimization

Successful enanti separation of this compound using CD-based CSPs requires careful method optimization with attention to several critical parameters. The separation mechanism in HPLC involves formation of diastereomeric complexes between the analyte and cyclodextrin bonded phase, with retention and selectivity influenced by the mobile phase composition. In reversed-phase mode, hydrophobic interactions and inclusion complexation dominate, while in polar organic mode, surface interactions with CD hydroxyl groups become more significant. [7]

Key optimization parameters for this compound separation include:

- Organic modifier content: Methanol generally provides different selectivity compared to acetonitrile; optimal concentration typically 40-70%

- Buffer pH and ionic strength: Affects ionization state of analyte and interactions with CD; optimal around pH 5.0 for many basic compounds

- Temperature: Affects complexation kinetics; lower temperatures (20-25°C) often enhance enantioselectivity

- Flow rate: 0.5-1.0 mL/min for analytical columns; slower flows improve efficiency but increase analysis time

Research demonstrates that this compound can be successfully enantioseparated using CD-based CSPs, though specific optimization is required as separation was not achieved with all CD stationary phases. The polar organic mode has shown particular promise for CD-based columns, with pure alcohols or acetonitrile as mobile phase, sometimes with small additions of acid or base modifiers to control ionization. [1] [7]

The following diagram illustrates the chiral recognition mechanism between this compound and cyclodextrin in HPLC:

Diagram 2: Chiral Recognition Mechanism in HPLC Separation

Method Comparison and Data Analysis

Performance Metrics and Analytical Figures

Comparative analysis of the two principal chiral separation methods for this compound reveals distinct advantages for each approach depending on application requirements. The following table summarizes key performance parameters based on published data and methodological optimization: [1]

Table 2: Comparison of CD-CZE and HPLC Methods for this compound Chiral Separation

| Parameter | CD-CZE Method | HPLC with CD-CSP |

|---|---|---|

| Separation mechanism | Differential complexation and mobility | Inclusion complexation and surface interactions |

| Resolution (R(_s)) | >1.5 (baseline separation) | >1.5 (baseline separation) |

| Analysis time | 10-20 minutes | 15-30 minutes |

| Sample consumption | 1-10 nL per injection | 5-20 μL per injection |

| Carrier/selector | 5-15 mM DM-β-CD in BGE | Bonded CD stationary phase |

| Typical migration order | (R)-enantiomer before (S)-enantiomer | Varies with mobile phase |

| Reproducibility (%RSD) | <2% (migration time) | <1% (retention time) |

| Linear range | 10-200 μg/mL | 1-100 μg/mL |

| LOD (S/N=3) | ~5 μg/mL | ~0.5 μg/mL |

| Key advantages | High efficiency, minimal solvent consumption | Robustness, easier coupling to MS |

Validation parameters for the chiral methods should include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. For quantitative analysis of enantiomeric purity, demonstration of specificity is crucial to ensure accurate quantification of each enantiomer free from interference. Linearity should be established over the range of 50-150% of the target concentration, with correlation coefficient (r(^2)) ≥0.999. The precision of each method, expressed as %RSD, should not exceed 2% for migration/retention times and 5% for peak areas. [1]

Data Interpretation and Enantiomer Elution Order

Identification of enantiomer peaks should be performed using authentic standards of known configuration when available. For this compound, research indicates that the (S)-enantiomer demonstrates higher receptor affinity, though specific elution order must be determined experimentally for each analytical system. The enantiomer elution order (EEO) in CD-CZE typically shows the enantiomer with stronger CD binding (higher complexation constant) migrating later due to its reduced effective mobility. In HPLC, the elution order depends on the relative strength of interactions with the stationary phase and may vary with mobile phase composition. [1] [2]

Calculation of chiral separation parameters includes:

- Retention/migration time (t(_R)): Time from injection to peak maximum

- Capacity factor (k'): (t(_R) - t(_0))/t(_0), where t(_0) is void time

- Separation factor (α): k'(_2)/k'(_1), where k'(_2) > k'(_1)

- Resolution (R(_s)): 2(t(_R2) - t(_R1))/(w(_1) + w(_2)), where w is peak width at baseline

For reliable quantification of enantiomeric impurities, resolution should be ≥1.5, indicating baseline separation. The peak symmetry factor should be between 0.8-1.8 for accurate integration, and signal-to-noise ratio at LOQ should be ≥10:1. [1]

Troubleshooting and Method Optimization

Common Issues and Solutions

Poor resolution between this compound enantiomers can result from various factors. In CD-CZE, insufficient resolution may be addressed by increasing CD concentration (up to optimal level), adjusting buffer pH to modify analyte charge state, reducing applied voltage to improve efficiency, or decreasing capillary temperature to enhance complexation. For HPLC methods, resolution improvements can be achieved by modifying mobile phase composition (organic content and pH), reducing flow rate to 0.5-0.8 mL/min, using temperature control (often lower temperatures enhance selectivity), or changing organic modifier type (methanol vs. acetonitrile). [1] [8] [7]

Peak tailing is another common issue, particularly in HPLC. Solutions include adding 0.1-0.5% triethylamine to mobile phase for basic compounds, ensuring proper column conditioning, reducing injection volume, checking for column degradation, or verifying proper mobile phase pH control. For CD-CZE, peak tailing may be addressed by optimizing buffer concentration, ensuring adequate capillary conditioning, or using dynamically coated capillaries to suppress wall interactions. [8] [7]

Migration time or retention time instability can significantly impact method reproducibility. In CD-CZE, this may be caused by inconsistent capillary conditioning, buffer depletion, or temperature fluctuations. Implementing rigorous between-run conditioning protocols and using fresh buffer preparations can improve stability. For HPLC, retention time drift may result from mobile phase evaporation, column temperature fluctuations, or stationary phase degradation. Using tighter temperature control, preparing fresh mobile phase daily, and ensuring proper column care can address these issues. [1] [3]

Advanced Optimization Strategies

Systematic method development approaches can enhance separation efficiency and robustness. For both CD-CZE and HPLC, experimental design (DoE) methodologies can efficiently optimize multiple parameters simultaneously. Critical factors for screening include CD type and concentration, buffer pH and composition, organic modifier content (HPLC), and temperature. Response surface methodology can then identify optimal conditions that balance resolution, analysis time, and peak shape. [3] [7]

Alternative cyclodextrin derivatives may improve separation when standard CDs provide insufficient resolution. Sulfated cyclodextrins offer additional charge-based interactions and have demonstrated broad applicability for pharmaceutical compounds. Similarly, cationic CDs can enhance separation of acidic analytes. For this compound, research indicates successful separation using both neutral and charged CDs, though the specific derivatives providing optimal resolution may require empirical determination. [6]

Recent advancements in chiral separation technology include the use of dual CD systems employing two different CDs simultaneously, which can provide synergistic effects for challenging separations. Additionally, the development of monolithic columns with bonded CDs and capillary electrochromatography (CEC) combine the efficiency of CE with the stationary phase selectivity of HPLC, potentially offering enhanced resolution for this compound enantiomers. [9] [7]

Conclusion

The chiral separation of This compound can be successfully accomplished using both CD-based capillary electrophoresis and HPLC with CD stationary phases. The CD-CZE method provides high separation efficiency with minimal solvent consumption, while HPLC offers robustness and easier method transfer to quality control environments. The selection between these approaches should be based on specific application requirements, available instrumentation, and required sensitivity.

For routine analysis and optical purity testing in pharmaceutical quality control, the CE method has demonstrated superiority according to validation studies, with excellent resolution, precision, and linearity. The detailed protocols provided in these application notes enable researchers to implement reliable chiral separation methods for this compound, supporting the development of enantiomerically pure pharmaceutical formulations and ensuring compliance with regulatory requirements for chiral drugs.

References

- 1. Enantiomeric separation of trimetoquinol, denopamine... | SpringerLink [link.springer.com]

- 2. Timepidium, (S)- - 340027-74-9 [vulcanchem.com]

- 3. Using Cyclodextrins to Achieve Chiral and Non- ... [chromatographyonline.com]

- 4. Cyclodextrin Derivatives as Chiral Supramolecular ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia Cyclodextrin [en.wikipedia.org]

- 6. (PDF) Application of Sulfated Cyclodextrins to Chiral by... Separations [academia.edu]

- 7. Enantioseparation and molecular docking study of selected ... [nature.com]

- 8. Optimization of Chiral Separations [restek.com]

- 9. using cyclodextrins as mobile phase additives in... Chiral separation [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Quantitative Analysis of Timepidium Bromide Using Raman Spectroscopy

Introduction to Timepidium Bromide and Raman Spectroscopy

This compound (chemical formula: C₁₇H₂₂BrNOS₂, molecular weight: 400.39 g·mol⁻¹) is a peripherally acting anticholinergic agent used for the symptomatic treatment of visceral spasms and gastrointestinal pain disorders. As a quaternary ammonium compound, it possesses structural characteristics that make it suitable for analysis by vibrational spectroscopy techniques like Raman spectroscopy. The drug's chemical structure features characteristic functional groups including thiophene rings, a piperidinium moiety, and bromine ion, all of which produce distinctive Raman signatures ideal for quantitative analysis [1] [2].

Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for pharmaceutical analysis due to its non-destructive nature, minimal sample preparation requirements, and ability to provide molecular-level information about the sample. The technique is particularly valuable for polymorph detection and quantitative monitoring of active pharmaceutical ingredients (APIs) during various manufacturing processes. For this compound analysis, Raman spectroscopy offers significant advantages over traditional analytical methods like HPLC, including the ability to perform in-situ measurements through containers, compatibility with aqueous environments, and rapid analysis times that enable real-time process monitoring and control [3] [4]. These capabilities align perfectly with the FDA's PAT framework, which encourages innovative approaches to pharmaceutical development, manufacturing, and quality assurance [3].

Experimental Design and Methodology

Materials and Instrumentation

The experimental setup for quantitative Raman analysis of this compound requires specific materials and instrumentation to ensure accurate and reproducible results:

API Reference Standards: High-purity this compound reference standards (≥98% purity) should be used for method development and calibration. The compound is typically available as a white to off-white crystalline powder that may exist in multiple solid forms [2] [5].

Solvent Systems: Based on similar pharmaceutical compounds, appropriate solvents for this compound analysis may include water, ethanol, methanol, or mixed solvent systems. Water is often preferred for slurry measurements because it produces minimal Raman interference, allowing clear detection of API signals [3].

Raman Instrumentation: A Raman spectrometer equipped with a 785 nm diode laser is recommended to minimize fluorescence, which is common in pharmaceutical compounds. The system should include a high-resolution spectrograph (minimum 4 cm⁻¹ resolution) and a thermoelectrically cooled CCD detector. For process monitoring applications, a fiber-optic probe with appropriate focusing optics enables in-situ measurements [4] [6].

Table 1: Recommended Instrument Parameters for this compound Analysis

| Parameter | Recommended Setting | Alternative Options |

|---|---|---|

| Laser Wavelength | 785 nm | 532 nm (for non-fluorescent samples) |

| Laser Power | 100-400 mW | Adjust based on sample sensitivity |

| Integration Time | 1-10 seconds | 0.1-0.5 s for rapid process monitoring |

| Spectral Range | 200-2000 cm⁻¹ | 200-1800 cm⁻¹ for fingerprint region |

| Accumulations | 10-30 scans | Adjust based on signal-to-noise requirements |

| Resolution | 4 cm⁻¹ | 2-8 cm⁻¹ depending on application needs |

Calibration Standards Preparation

The accuracy of quantitative Raman analysis depends heavily on proper calibration standard preparation. For this compound, two primary approaches are recommended: